molecular formula C7H2F4N2 B3214984 5-Fluoro-4-(trifluoromethyl)picolinonitrile CAS No. 1156542-31-2

5-Fluoro-4-(trifluoromethyl)picolinonitrile

Cat. No.: B3214984
CAS No.: 1156542-31-2
M. Wt: 190.10 g/mol
InChI Key: OZUXRRLCZZLVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-(trifluoromethyl)picolinonitrile is a fluorinated aromatic compound with the molecular formula C7H2F4N2 and a molecular weight of 190.1 g/mol This compound is characterized by the presence of both fluorine and nitrile functional groups, which contribute to its unique chemical properties and reactivity

Preparation Methods

One common method involves the reaction of 4-(trifluoromethyl)pyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Fluoro-4-(trifluoromethyl)picolinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms and nitrile group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the fluorinated aromatic ring.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Fluoro-4-(trifluoromethyl)picolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(trifluoromethyl)picolinonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context .

Comparison with Similar Compounds

5-Fluoro-4-(trifluoromethyl)picolinonitrile can be compared to other fluorinated picolinonitriles, such as 3-Fluoro-5-(trifluoromethyl)picolinonitrile and 5-(Trifluoromethyl)picolinonitrile . While these compounds share similar structural features, this compound is unique due to the specific positioning of the fluorine and nitrile groups, which influence its reactivity and applications. The presence of the fluorine atom at the 5-position and the trifluoromethyl group at the 4-position provides distinct electronic and steric effects that differentiate it from its analogs.

Properties

IUPAC Name

5-fluoro-4-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4N2/c8-6-3-13-4(2-12)1-5(6)7(9,10)11/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUXRRLCZZLVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1C(F)(F)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001226005
Record name 5-Fluoro-4-(trifluoromethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156542-31-2
Record name 5-Fluoro-4-(trifluoromethyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1156542-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-4-(trifluoromethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 12 ml of N,N-dimethylformamide were added 0.8 g of 2-bromo-5-fluoro-4-trifluoromethylpyridine, 1.41 g of zinc cyanide and 0.28 g of tetrakistriphenylphosphinepalladium, and the mixture was stirred at 95° C. for 14 hours. After allowing to cool, the reaction solution was poured into water, and the resultant solution was extracted with diethyl ether three times, washed with an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 0.5 g of 5-fluoro-4-trifluoromethylpyridine-2-carbonitrile.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.41 g
Type
catalyst
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-4-(trifluoromethyl)picolinonitrile
Reactant of Route 2
Reactant of Route 2
5-Fluoro-4-(trifluoromethyl)picolinonitrile
Reactant of Route 3
Reactant of Route 3
5-Fluoro-4-(trifluoromethyl)picolinonitrile
Reactant of Route 4
Reactant of Route 4
5-Fluoro-4-(trifluoromethyl)picolinonitrile
Reactant of Route 5
5-Fluoro-4-(trifluoromethyl)picolinonitrile
Reactant of Route 6
5-Fluoro-4-(trifluoromethyl)picolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.